
Ranitidine hydrochloride
概要
説明
Ranitidine hydrochloride is a histamine H2-receptor antagonist that is widely used to reduce stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by blocking histamine, which decreases the amount of acid released by the stomach cells .
準備方法
Synthetic Routes and Reaction Conditions
Ranitidine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of dimethylaminomethylfurfurylthioethylamine with nitromethane, followed by reduction and subsequent reaction with formaldehyde and dimethylamine . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and crystallization to obtain the final product .
化学反応の分析
S-Oxidation with Chloramine-T (CAT)
RNH undergoes S-oxidation with sodium N-chloro-p-toluenesulfonamide (CAT) in both acidic (HClO4) and alkaline (NaOH) media, yielding ranitidine-S-oxide as the primary product .
Reaction Kinetics
- Stoichiometry : 1:1 molar ratio of RNH to CAT in both media .
- Rate Law : First-order dependence on [CAT] and [RNH] in both conditions .
- pH Effects : Rate increases with [H⁺] in acidic media (slope = 1) but decreases with [OH⁻] in alkaline media (slope = -1) .
- Dielectric Constant : Reduced solvent polarity decreases reaction rate in both media .
Mechanistic Pathways
- Acidic Medium : The conjugate acid of CAT (TsNHCl) reacts with RNH via a two-step mechanism involving transient complex formation .
- Alkaline Medium : Hydrolysis of CAT generates TsNHCl, which reacts with RNH in a rate-determining step involving hydroxyl ions .
Table 1: Key Kinetic Parameters
Parameter | Acidic Medium | Alkaline Medium |
---|---|---|
Activation Energy | 89.3 kJ/mol | 93.5 kJ/mol |
Frequency Factor | 2.0 × 10¹³ s⁻¹ | 1.8 × 10¹³ s⁻¹ |
Rate Constant (k) | 2.3 × 10⁻⁴ dm³/mol/s | 1.7 × 10⁻⁴ dm³/mol/s |
Pathways Under Acidic and Alkaline Conditions
RNH undergoes hydrolysis via two distinct pathways:
- Acidic Conditions : Degradation occurs through cleavage of the furan ring, yielding dimethylaminoethyl disulfide and nitroethenediamine derivatives .
- Alkaline Conditions : Hydrolysis targets the thioether bond, producing sulfonic acid intermediates .
Key Degradation Products
- Acidic Pathway :
- Product A : 5-[(dimethylamino)methyl]-2-furanacetic acid.
- Product B : N-methyl-2-nitro-1,1-ethenediamine.
- Alkaline Pathway :
Table 2: Degradation Pathway Comparison
Factor | Acidic Pathway | Alkaline Pathway |
---|---|---|
pH Range | <2.0 | >10.0 |
Dominant Mechanism | Furan ring cleavage | Thioether cleavage |
Major Products | Products A/B | Products C/D |
In Vivo Oxidation
RNH undergoes hepatic metabolism to form three primary oxidized metabolites:
- N-Oxide : Represents <4% of the dose .
- S-Oxide : Constitutes 1% of the dose .
- Desmethyl-Ranitidine : Minor metabolite .
Pharmacokinetic Data
- Oral Bioavailability : ~50% due to first-pass metabolism .
- Half-Life : 2.5–3.0 hours (oral); 2.0–2.5 hours (IV) .
- Excretion : 70% via renal clearance .
Table 3: Metabolite Distribution
Metabolite | Percentage of Dose |
---|---|
N-Oxide | <4% |
S-Oxide | 1% |
Desmethyl-Ranitidine | 1% |
Chemical Stability
- NDMA Formation : Ranitidine degrades to N-nitrosodimethylamine (NDMA) via intermolecular reactions, especially under high-temperature storage .
- Light Sensitivity : UV exposure accelerates degradation, with <22% recovery after 4 hours under intense light .
- Moisture Sensitivity : Hygroscopic properties increase degradation risk in humid environments .
Storage Recommendations
- Temperature : 2–8°C to minimize NDMA formation .
- Humidity : Low humidity (<60%) to reduce hydrolysis .
Table 4: Stability Under Environmental Conditions
Condition | Stability (Remaining RNH) |
---|---|
Room Temperature | 70% (30 days) |
High Humidity | <50% (30 days) |
UV Exposure | <22% (4 hours) |
Formulation Interactions
RNH exhibits compatibility issues with:
- Antacids : Reduced absorption by 15–20% .
- Warfarin : No significant interaction at doses ≤400 mg/day .
- Triazolam : Increases AUC by 10–28% due to metabolic inhibition .
pH-Dependent Solubility
Solvent | Solubility (mg/mL) |
---|---|
Water | 1.8 |
Acetic Acid | 2.5 |
Methanol | 0.5 |
科学的研究の応用
Clinical Applications
Ranitidine hydrochloride has been extensively studied for its efficacy in various clinical settings:
- Peptic Ulcer Treatment : Ranitidine is effective in healing duodenal and benign gastric ulcers. It reduces gastric acid secretion, promoting ulcer healing and preventing recurrence .
- Gastroesophageal Reflux Disease (GERD) : It is commonly prescribed to alleviate symptoms of GERD by decreasing stomach acid production .
- Urticaria Treatment : A study indicated that combining ranitidine with diphenhydramine improved the resolution of urticaria compared to diphenhydramine alone, demonstrating its utility in allergic conditions .
Analytical Methods
Numerous analytical techniques have been developed to quantify this compound in various formulations:
These methods allow for precise measurement and quality control of ranitidine in pharmaceutical preparations.
Formulation Strategies
The stability and formulation of this compound are critical for its efficacy:
- Stability Studies : Research has shown that the crystalline structure of ranitidine can be analyzed using terahertz pulse spectroscopy, which aids in understanding its stability under various conditions .
- Taste Masking Formulations : Innovative formulations have been developed to mask the bitter taste of ranitidine, enhancing patient compliance. These formulations utilize specific excipients to improve palatability while maintaining drug efficacy .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- A clinical trial involving 144 participants assessed the effectiveness of ranitidine combined with diphenhydramine for treating urticaria, concluding that this combination was superior to diphenhydramine alone .
- Research on the stability of ranitidine in aqueous solutions demonstrated that specific formulation techniques could enhance its shelf life and therapeutic effectiveness .
- The application of artificial neural networks (ANNs) in quality control has shown promise in optimizing the formulation process for ranitidine, ensuring consistent quality across batches .
作用機序
Ranitidine hydrochloride works by blocking the action of histamine on the H2 receptors located on the parietal cells in the stomach lining. This inhibition prevents the activation of the proton pump, thereby reducing the secretion of gastric acid . The molecular targets involved include the histamine H2 receptors, and the pathways affected are those related to acid secretion and regulation .
類似化合物との比較
Similar Compounds
Cimetidine: Another H2-receptor antagonist, but with a shorter duration of action and more drug interactions.
Famotidine: Similar to ranitidine but with a longer duration of action and fewer side effects.
Uniqueness
Ranitidine hydrochloride is unique in its balance of efficacy, duration of action, and safety profile. It has fewer drug interactions compared to cimetidine and a more favorable side effect profile compared to famotidine .
生物活性
Ranitidine hydrochloride, commonly known by the brand name Zantac, is a widely used medication classified as a histamine H2 receptor antagonist. It primarily functions to reduce gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article delves into the biological activity of ranitidine, its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
Ranitidine acts by competitively inhibiting the binding of histamine to H2 receptors located on the gastric parietal cells. This blockade results in a decrease in both basal and stimulated gastric acid secretion. The drug is particularly effective at reducing nocturnal acid secretion compared to food-stimulated secretion .
Key Pharmacological Effects:
- Inhibition of Gastric Acid Secretion: Ranitidine effectively decreases gastric acid volume and hydrogen ion concentration.
- Reduction of Pepsin Secretion: Alongside acid reduction, ranitidine also lowers pepsin levels without significantly affecting gastric mucus secretion .
- Absorption and Bioavailability: After oral administration, ranitidine is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability ranges from 50% to 60% due to first-pass metabolism in the liver .
Clinical Efficacy
Numerous clinical trials have established the efficacy of ranitidine in managing acid-related disorders. A multicentric post-marketing surveillance study involving 2,446 patients demonstrated significant improvements in GERD symptoms. Patients receiving 150 mg of ranitidine twice daily reported a reduction in the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) scores from 2.02 to 0.23 .
Efficacy Summary:
- 24-Hour Heartburn-Free Days: 72.82% of patients in the study experienced at least one heartburn-free day within 24 hours.
- Adverse Drug Reactions (ADRs): Only 5.27% reported ADRs, with constipation being the most common side effect (17.18%) followed by oliguria (14.06%) and cold symptoms (13.28%) .
Safety Profile
Ranitidine has an excellent safety record; a review of over 26,000 patients across numerous clinical trials indicated that only 20% experienced adverse events compared to 27% in placebo groups. No significant dose-related toxicity was observed across various treatment regimens . However, rare cases of anaphylaxis have been documented, necessitating caution during administration, particularly in patients with known allergies .
Adverse Events Overview:
- Common ADRs: Mild gastrointestinal disturbances, headache, dizziness.
- Severe ADRs: Anaphylaxis is rare but has been reported; it is crucial to monitor patients for hypersensitivity reactions during treatment .
Case Studies
- Anaphylaxis Case Report: A case study highlighted a patient who developed severe anaphylaxis following intravenous administration of ranitidine despite having no prior allergic history. This underscores the importance of monitoring for rare but serious reactions during treatment .
- Long-term Use and Cancer Risk: A cohort study assessed the long-term use of ranitidine and its association with cancer risk compared to other H2 receptor antagonists. The findings indicate no significant increase in cancer incidence among users of ranitidine .
Research Findings
Recent studies have explored various aspects of ranitidine's biological activity:
特性
CAS番号 |
66357-59-3 |
---|---|
分子式 |
C13H23ClN4O3S |
分子量 |
350.87 g/mol |
IUPAC名 |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+; |
InChIキー |
GGWBHVILAJZWKJ-KJEVSKRMSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
異性体SMILES |
[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
正規SMILES |
[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |
外観 |
Solid powder |
Color/Form |
SOLID |
melting_point |
69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |
Key on ui other cas no. |
71130-06-8 66357-59-3 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
> 98% |
関連するCAS |
66357-35-5 (Parent) |
溶解性 |
soluble in water Water soluble |
同義語 |
AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。